molecular formula C24H29N3O3S B11223111 N-[2-(2,3-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide

N-[2-(2,3-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide

Cat. No.: B11223111
M. Wt: 439.6 g/mol
InChI Key: WKIQUDWVXPUYSZ-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide is a complex organic compound with a unique structure that combines a thieno[3,4-C]pyrazole core with an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-C]pyrazole core, which is then functionalized with the adamantane carboxamide group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to ensure the reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-[2-(2,3-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide stands out due to its combination of a thieno[3,4-C]pyrazole core and an adamantane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

InChI

InChI=1S/C24H29N3O3S/c1-14-4-3-5-21(15(14)2)27-22(19-12-31(29,30)13-20(19)26-27)25-23(28)24-9-16-6-17(10-24)8-18(7-16)11-24/h3-5,16-18H,6-13H2,1-2H3,(H,25,28)

InChI Key

WKIQUDWVXPUYSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5)C

Origin of Product

United States

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